molecular formula C8H7ClN2O B13527385 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one

3-amino-7-chloro-2,3-dihydro-1H-indol-2-one

Cat. No.: B13527385
M. Wt: 182.61 g/mol
InChI Key: PZPCFHKLPJLPDJ-UHFFFAOYSA-N
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Description

3-amino-7-chloro-2,3-dihydro-1H-indol-2-one: is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes an amino group at the 3-position and a chlorine atom at the 7-position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods are crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: The amino and chloro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while substitution reactions can produce a variety of substituted indoles.

Scientific Research Applications

Chemistry: In chemistry, 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is used as a building block for synthesizing more complex molecules.

Biology: This compound has shown promise in biological research due to its potential biological activities. It is studied for its interactions with biological targets and its effects on cellular processes .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit activities such as anti-inflammatory, anticancer, and antimicrobial effects .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials. Its chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

  • 3-amino-1,3-dihydro-2H-indol-2-one
  • 3-amino-5-ethyl-1,3-dihydro-2H-indol-2-one
  • 6-chloro-2-methyl-4-quinolinamine

Comparison: Compared to these similar compounds, 3-amino-7-chloro-2,3-dihydro-1H-indol-2-one is unique due to the presence of both an amino group and a chlorine atom on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

3-amino-7-chloro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H7ClN2O/c9-5-3-1-2-4-6(10)8(12)11-7(4)5/h1-3,6H,10H2,(H,11,12)

InChI Key

PZPCFHKLPJLPDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC(=O)C2N

Origin of Product

United States

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